Octabromodiphenyl ether

描述

Octabromodiphenyl ether is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers. It is commonly used as an additive flame retardant in various polymers, particularly in the housings of electrical and electronic equipment. The compound is known for its high bromine content, which contributes to its effectiveness in preventing the spread of fire .

准备方法

Synthetic Routes and Reaction Conditions

Octabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced as a technical mixture containing various polybrominated diphenyl ether congeners. The commercial product, often referred to as “Octabrom,” consists of a mixture of heptabromodiphenyl ether and this compound, with an average of 7.2 to 7.7 bromine atoms per molecule .

化学反应分析

Types of Reactions

Octabromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.

Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or iodine under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various brominated phenols, lower brominated diphenyl ethers, and halogen-substituted diphenyl ethers .

科学研究应用

Scientific Research Applications

1. Analytical Chemistry

- Reference Material : Octabromodiphenyl ether serves as a reference material for analytical methods aimed at detecting and quantifying PBDEs in environmental samples. Its stability and low solubility in water facilitate its use in various analytical techniques, including gas chromatography and mass spectrometry.

2. Toxicological Studies

- Health Risk Assessments : Research has focused on the toxicological effects of octaBDE, particularly its potential endocrine-disrupting properties. Studies have indicated that exposure may affect liver function, thyroid hormone levels, and neurobehavioral development in animal models .

- Case Study : A neonatal exposure study demonstrated adverse effects on developing mice, highlighting concerns regarding its impact on human health through environmental exposure.

3. Environmental Science

- Persistence and Bioaccumulation : this compound is recognized for its environmental persistence and potential for bioaccumulation. Assessments have shown that it can remain in ecosystems for extended periods, contributing to pollution in air, water, and soil .

- Debromination Processes : Environmental degradation processes such as photolysis can lead to the formation of less brominated PBDEs, which may exhibit higher toxicity and bioaccumulation potential .

4. Industrial Applications

- Flame Retardant Usage : OctaBDE is predominantly used in conjunction with antimony trioxide as a flame retardant in various materials such as acrylonitrile butadiene styrene plastics, high-impact polystyrene, and polyamides. Typically, it comprises 12–15% of the weight of these products .

- Market Demand : In 2001, global demand for octaBDE was estimated at approximately 3,790 tonnes, with significant use noted across Asia, Europe, and the Americas .

Table 1: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Analytical Chemistry | Reference material for PBDE detection | Used in various analytical techniques |

| Toxicology | Health risk assessments | Investigated for endocrine disruption |

| Environmental Science | Study of persistence and bioaccumulation | Concerns over long-term ecological impact |

| Industrial Manufacturing | Flame retardant in plastics and textiles | Comprises 12–15% of product weight |

Table 2: Health Effects from Case Studies

| Study Type | Subject | Findings |

|---|---|---|

| Neonatal Exposure Study | Mice | Adverse effects on liver and thyroid |

| Toxicological Assessment | Various Species | Potential neurobehavioral impacts |

Regulatory Context

Due to health and environmental concerns associated with this compound, regulatory actions have been implemented globally:

- The European Union banned its production and use since 2004 following comprehensive risk assessments indicating significant adverse effects on human health and the environment .

- In the United States, regulations prevent new manufacturing or importation without prior evaluation by the Environmental Protection Agency .

作用机制

The mechanism of action of octabromodiphenyl ether as a flame retardant involves the release of bromine radicals during combustion. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. This process effectively slows down or prevents the spread of fire .

相似化合物的比较

Similar Compounds

- Tetrabromobisphenol A

- 1,2-bis (pentabromophenoxy) ethane

- 1,2-bis (tribromophenoxy)ethane

- Triphenyl phosphate

- Resorcinol bis (diphenylphosphate)

- Brominated polystyrene

Uniqueness

Octabromodiphenyl ether is unique due to its high bromine content and its effectiveness as a flame retardant in various polymers. While other compounds like tetrabromobisphenol A and brominated polystyrene are also used as flame retardants, this compound is particularly effective in specific applications, such as in the housings of electrical and electronic equipment .

生物活性

Octabromodiphenyl ether (OctaBDE) is a brominated flame retardant that has been widely used in various applications, particularly in textiles and electronics. Due to its persistent nature and potential adverse effects on human health and the environment, it has been phased out in many countries. This article explores the biological activity of OctaBDE, focusing on its toxicological effects, mechanisms of action, and implications for human health and ecological systems.

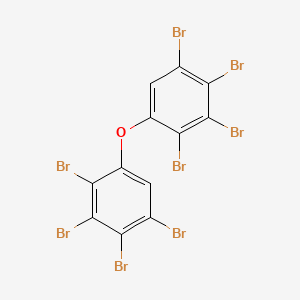

- Chemical Formula : C12H6Br8O

- Molecular Weight : 685.7 g/mol

- Structure : OctaBDE consists of two phenyl rings connected by ether linkages with eight bromine atoms attached.

Mechanisms of Toxicity

OctaBDE exhibits several mechanisms through which it affects biological systems:

- Endocrine Disruption : Studies indicate that OctaBDE can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. It has been shown to affect thyroid hormone levels and disrupt estrogenic activity .

- Porphyrogenicity : Research conducted on Wistar rats demonstrated that repeated exposure to OctaBDE significantly affects heme biosynthesis. The study found a notable increase in urinary porphyrins, indicating a disruption in normal metabolic processes associated with heme synthesis .

- Oxidative Stress : Exposure to OctaBDE has been linked to increased oxidative stress markers in various biological models. This oxidative stress can lead to cellular damage and contribute to the development of chronic diseases .

Case Studies

A series of studies have highlighted the biological effects of OctaBDE:

- Animal Studies : In a controlled study, female Wistar rats were administered varying doses of OctaBDE (2 mg/kg/day and 8 mg/kg/day). Results showed a significant increase in total porphyrin levels in urine, with the most pronounced effects observed after 28 days of exposure .

- Human Exposure : Epidemiological studies suggest that humans can be exposed to OctaBDE through contaminated food sources and environmental pathways. Biomonitoring data indicate the presence of OctaBDE in human tissues, raising concerns about its long-term health effects .

Environmental Impact

OctaBDE is known for its persistence in the environment, leading to bioaccumulation in wildlife and potential biomagnification through food chains. Its presence has been detected in various environmental matrices, including soil, water bodies, and sediments .

Ecotoxicity

The ecotoxicological profile of OctaBDE shows significant acute and chronic toxicity to aquatic organisms. Studies have reported adverse effects on fish and invertebrate species, highlighting the need for stringent regulations surrounding its use .

Data Summary

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting OctaBDE in environmental or biological samples?

Use gas chromatography coupled with mass spectrometry (GC/MS) with electron capture negative ionization (ECNI) for high sensitivity. Due to congener variability in commercial OctaBDE mixtures, employ isotope-labeled internal standards (e.g., -labeled BDE-197 or BDE-203) to correct for matrix effects . For tissue samples, perform Soxhlet extraction with hexane:acetone (3:1), followed by cleanup using sulfuric acid-impregnated silica gel columns to remove lipids .

Q. How should researchers design toxicity studies to evaluate OctaBDE’s subacute effects?

Use female Wistar rats for consistency with established models. Administer OctaBDE via intragastric dosing (e.g., 1–10 mg/kg body weight/day for 28 days). Include endpoints such as liver malondialdehyde (MDA) for lipid peroxidation and serum total antioxidant status (TAS) to assess oxidative stress. Sacrifice animals at staggered intervals (e.g., 7, 14, 28 days) to capture time-dependent effects .

Q. What steps ensure the purity of OctaBDE mixtures in laboratory studies?

Source commercial mixtures adhering to Stockholm Convention guidelines (e.g., Kemmlein et al.’s technical OctaBDE with ≥65% hepta- and octaBDE congeners). Verify purity via high-performance liquid chromatography (HPLC) with UV detection and quantify lower-brominated contaminants (e.g., hexaBDE) using congener-specific standards .

Q. How do regulatory frameworks influence OctaBDE research priorities?

Align methodologies with Stockholm Convention Annex A requirements, which mandate inventory development for commercial OctaBDE and its transformation products (e.g., hexaBDE). Prioritize studies on environmental persistence, bioaccumulation, and long-range transport to inform global monitoring programs .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on OctaBDE’s neurotoxicity across studies?

Differences often arise from varying congener profiles in test mixtures. Use synthesized pure congeners (e.g., BDE-196, BDE-201) to isolate effects. For mechanistic studies, pair in vitro models (e.g., SH-SY5Y neuronal cells) with transcriptomic analysis to identify pathways like mitochondrial dysfunction or oxidative stress .

Q. What advanced techniques detect OctaBDE transformation products (e.g., PBDFs) in environmental samples?

Employ high-resolution mass spectrometry (HRMS) with atmospheric pressure photoionization (APPI) to differentiate polybrominated dibenzofurans (PBDFs) from OctaBDE degradation. Validate against synthesized standards (e.g., 2,3,7,8-TeBDF) and use principal component analysis (PCA) to trace source-specific congener patterns .

Q. How should longitudinal studies on OctaBDE’s endocrine disruption be structured?

Design multi-generational rodent studies with exposure windows covering gestation, lactation, and puberty. Measure thyroid hormone levels (T3/T4), hepatic UDP-glucuronosyltransferase activity, and histopathological changes in endocrine organs. Include a recovery phase to assess reversibility of effects .

Q. What methodologies address OctaBDE’s interaction with other persistent organic pollutants (POPs)?

Use fractional factorial experimental designs to test synergistic/antagonistic effects with PCBs or PFAS. Apply benchmark dose modeling (BMD) to quantify combined toxicity thresholds and liquid chromatography-tandem MS (LC-MS/MS) for multi-residue quantification .

Q. How can environmental sampling protocols minimize OctaBDE cross-contamination?

For plastics recycling research, use density separation (1.0–1.1 g/cm³) to isolate low-bromine polymer fractions. Validate results via HPLC-UV/MS to confirm OctaBDE concentrations <1000 ppm in target materials .

Q. What novel biomarkers are emerging for OctaBDE exposure assessment?

Investigate epigenetic markers (e.g., DNA methylation at thyroid-responsive genes) or proteomic signatures (e.g., heat shock protein 70 induction) in blood or urine. Pair with machine learning algorithms to improve exposure prediction models .

属性

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYGKUIDIMIRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047548 | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], WHITE FLAKES OR POWDER. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

All g/L at 25 °C: methanol, 2; methylene chloride, 110; toluene, 190; benzene, 200; styrene, 250; methyl ethyl ketone, 40; acetone, 20., In water, 0.005 mg/L (commercial product), Solubility in water: very poor | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.76, Relative density (water = 1): 2.9 | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.275X10-9 mm Hg at 25 °C, negligible | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Off-white powder (commercial) | |

CAS No. |

85446-17-9, 32536-52-0 | |

| Record name | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085446179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, octabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Oxybis(2,3,4,5-tetrabromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, octabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XQ4G0A4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (range, 167-257 °C), 167-257 °C | |

| Record name | Octabromodiphenyl ethers | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLETHER, OCTABROMO DERIVATIVE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。